molecular formula C14H9FO4 B3320747 4-(4-Carboxy-3-fluorophenyl)benzoic acid CAS No. 1261941-44-9

4-(4-Carboxy-3-fluorophenyl)benzoic acid

Cat. No. B3320747
CAS RN: 1261941-44-9
M. Wt: 260.22 g/mol
InChI Key: SSFBQFMLVDXIHE-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular formula of this compound is C14H9FO4. The molecular weight is 260.22 g/mol. More detailed structural information or a 3D structure may be available in specialized chemical databases or scientific literature .

Scientific Research Applications

Antibacterial Agents Synthesis

4-(4-Carboxy-3-fluorophenyl)benzoic acid derivatives have been explored for their antibacterial properties. For instance, the synthesis of new fluorine-containing thiadiazolotriazinones, which incorporates 4-fluorophenyl groups as pharmacophores, has shown promising antibacterial activities. These compounds exhibit activity at low concentrations, indicating their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Liquid Crystal Research

The compound's derivatives are also significant in the synthesis of novel liquid crystal materials. For example, 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, a novel liquid crystal compound, was synthesized from 4-alkylcyclohexyl-benzoic acid through acylation and esterification reactions. These studies lay the foundation for understanding the performance of liquid crystal materials, highlighting the compound's role in advancing liquid crystal research (Shen Jin-ping, 2007).

Photoluminescence and Luminescence Sensing

The synthesis and study of fluorescein-based fluorescence probes have benefited from derivatives of this compound. Such derivatives aid in designing functional fluorescence probes for detecting biomolecules, leveraging the fluorescence properties controlled by a photoinduced electron transfer process. This research aids in developing sensitive probes for singlet oxygen, which are valuable in biological systems (Tanaka et al., 2001).

Metal-Organic Frameworks (MOFs) Development

The compound is also integral in constructing lanthanide-based coordination polymers with enhanced photophysical properties. These materials, assembled from derivatives of 3,5-dihydroxy benzoates, exhibit interesting luminescence efficiencies and potential for luminescence sensing of metal ions and nitroaromatic compounds. The introduction of functional groups into the benzoic acid moiety influences the luminescent properties of the resultant MOFs, demonstrating the compound's versatility in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Catalytic Applications

Recent studies have also highlighted the catalytic applications of metal-organic frameworks (MOFs) embedded with silver nanoparticles (Ag-NPs) synthesized using derivatives of this compound. These Ag@Zn-MOF composites exhibit efficient catalytic reduction of nitrophenols, showcasing the compound's potential in environmental remediation and sustainable chemistry (Wu et al., 2017).

Safety and Hazards

4-(4-Carboxy-3-fluorophenyl)benzoic acid should be handled with gloves and adequate ventilation. It should not come in contact with eyes, skin, or clothing. In case of inhalation, the person should be moved to fresh air .

properties

IUPAC Name

4-(4-carboxyphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFBQFMLVDXIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683331
Record name 3-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-44-9
Record name 3-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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